molecular formula C14H12N2O4 B14636275 Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- CAS No. 55218-80-9

Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)-

Cat. No.: B14636275
CAS No.: 55218-80-9
M. Wt: 272.26 g/mol
InChI Key: DCIAAJXUJCEJRJ-UHFFFAOYSA-N
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Description

Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse chemical properties and wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, dioxolane, and nitrobenzene. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-aminophenyl)-
  • Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-hydroxyphenyl)-
  • Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-methylphenyl)-

Uniqueness

Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- is unique due to its specific functional groups and structural features, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

55218-80-9

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)pyridine

InChI

InChI=1S/C14H12N2O4/c17-16(18)13-4-2-1-3-11(13)10-5-6-15-12(9-10)14-19-7-8-20-14/h1-6,9,14H,7-8H2

InChI Key

DCIAAJXUJCEJRJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC=CC(=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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